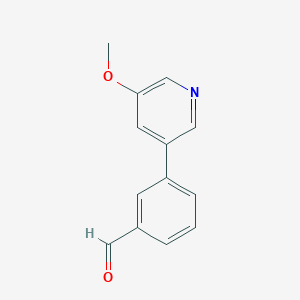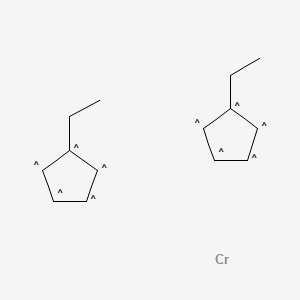
(S)-1-Bromo-3-phenylpropan-2-amine hydrobromide; 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
-(S)-1-Bromo-3-phenylpropan-2-amine hydrobromide, also known as (S)-1-Bromo-3-phenylpropan-2-amine HBr, is an organic compound with the molecular formula C8H11Br2N. This compound is a white crystalline solid that has a melting point of 130-132 °C and a boiling point of 220 °C. It is soluble in water and polar organic solvents. It is commonly used in organic synthesis and as a reagent in organic chemistry.
Wirkmechanismus
-(S)-1-Bromo-3-phenylpropan-2-amine hydrobromide acts as a nucleophilic reagent in organic synthesis. It reacts with electrophiles such as alkenes, alkynes, and aldehydes to form new carbon-carbon and carbon-heteroatom bonds. It can also act as a base to deprotonate acids, such as carboxylic acids, and can be used to form carbon-carbon bonds via the formation of a bromonium ion.
Biochemical and Physiological Effects
-(S)-1-Bromo-3-phenylpropan-2-amine hydrobromide does not have any known biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or other organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (S)-1-Bromo-3-phenylpropan-2-amine hydrobromide in lab experiments is its ease of use. It is a relatively stable compound and is easy to handle and store. It is also relatively inexpensive compared to other reagents. However, it is important to note that this compound is a strong acid and should be handled with caution to avoid skin and eye irritation.
Zukünftige Richtungen
-(S)-1-Bromo-3-phenylpropan-2-amine hydrobromide has potential applications in the synthesis of a variety of compounds. It could be used to synthesize a range of pharmaceuticals, such as antibiotics, antivirals, and anti-cancer drugs. It could also be used to synthesize a range of materials, such as polymers and nanomaterials. In addition, it could be used in the synthesis of bioactive compounds, such as natural products, and in the synthesis of chiral compounds. Finally, it could be used in the synthesis of peptides and other biopolymers.
Synthesemethoden
-(S)-1-Bromo-3-phenylpropan-2-amine hydrobromide can be synthesized in two steps. The first step involves the reaction of 3-phenylpropan-2-amine with bromine to form (S)-1-bromo-3-phenylpropan-2-amine. The second step involves the reaction of (S)-1-bromo-3-phenylpropan-2-amine with hydrobromic acid to form (S)-1-bromo-3-phenylpropan-2-amine hydrobromide.
Wissenschaftliche Forschungsanwendungen
-(S)-1-Bromo-3-phenylpropan-2-amine hydrobromide is widely used in organic synthesis and as a reagent in organic chemistry. It is used as a catalyst for the synthesis of various compounds, such as the synthesis of β-lactams, β-amino acids, and β-lactones. It is also used in the synthesis of chiral compounds and in the synthesis of heterocyclic compounds. It is also used in the synthesis of nucleosides, nucleotides, and peptides.
Eigenschaften
IUPAC Name |
(2S)-1-bromo-3-phenylpropan-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.BrH/c10-7-9(11)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2;1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGXJCNUFAHMKY-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CBr)N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CBr)N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-bromo-3-phenylpropan-2-amine;hydrobromide | |
CAS RN |
283589-06-0 |
Source


|
| Record name | Benzeneethanamine, α-(bromomethyl)-, hydrobromide (1:1), (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=283589-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6356994.png)

![1-[6-(2-Chloro-4-methyl-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6357015.png)








